N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide
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Overview
Description
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide is a complex organic compound that features both a quinoline moiety and a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is often synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Introduction of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of the intermediate with bis(2-hydroxyethyl)amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The hydroxyl groups in the bis(2-hydroxyethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[Bis(2-hydroxyethyl)amino]propyl}hexadecanamide
- N-{3-[Bis(2-hydroxyethyl)amino]propyl}octadecanamide
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide is unique due to the presence of both the quinoline and bis(2-hydroxyethyl)amino groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
88350-39-4 |
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Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C18H25N3O4/c22-12-10-21(11-13-23)9-3-8-19-17(24)14-25-16-6-1-4-15-5-2-7-20-18(15)16/h1-2,4-7,22-23H,3,8-14H2,(H,19,24) |
InChI Key |
MSTFXPQRLUUSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)NCCCN(CCO)CCO)N=CC=C2 |
Origin of Product |
United States |
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